[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid
Description
Properties
CAS No. |
112453-44-8 |
|---|---|
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-14-8-4-12(5-9-14)18-17(11-2-6-13(20)7-3-11)15(24-19-18)10-16(21)22/h2-9,20H,10H2,1H3,(H,21,22) |
InChI Key |
UBZQLSMGIVNRNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Oxazolone Intermediates
A common approach starts with the preparation of oxazolone intermediates by reacting substituted benzamidoacetic acids with aromatic aldehydes in the presence of acetic anhydride and sodium acetate. For example, 2-(3,4-dimethoxybenzamido)acetic acid reacts with 3,4,5-trimethoxybenzaldehyde under heating at 80 °C for 2 hours to yield oxazolone derivatives in moderate to good yields (~54%) after recrystallization.
Ring Closure and Substitution
The oxazolone intermediate undergoes further reactions with amino acids or aryl amines under reflux conditions in ethanol or glacial acetic acid, often with sodium acetate as a catalyst, to introduce additional substituents and form the desired oxazole ring system.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the 5-position of the oxazole ring is typically introduced via alkylation or condensation reactions involving haloacetic acid derivatives or their esters. For instance, chloroacetyl chloride can be reacted with hydroxylamine derivatives to form hydroxyacetamide intermediates, which are then further elaborated to the target acetic acid-substituted oxazole.
Specific Synthetic Procedures Relevant to the Target Compound
Synthesis via Butenone and Isatin Derivatives
In related oxazole and isoxazole syntheses, mixtures of isatin and butenone derivatives are refluxed in ethanol with diethylamine as a catalyst, followed by standing at room temperature to yield hydroxy-substituted intermediates. These intermediates can be further transformed into oxazole derivatives bearing aryl substituents, as shown in the preparation of 3-hydroxy-3-[(E)-4-(4-methoxyphenyl)-2-oxobut-3-enyl]indolin-2-one.
Hydrazine Hydrate Cyclization
Hydrazine hydrate treatment of oxazolone intermediates in ethanol under reflux conditions facilitates ring closure and formation of pyrazole or oxazole derivatives, which can be functionalized further to introduce the acetic acid group.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazolone formation | Aromatic aldehyde + benzamidoacetic acid + Ac2O, NaOAc, 80 °C, 2 h | ~54 | Recrystallization from EtOH/H2O |
| Amino acid/amine substitution | Oxazolone + amino acid/aryl amine, reflux in EtOH or AcOH, NaOAc | 60-80 | Purification by crystallization |
| Hydroxyacetamide intermediate | Chloroacetyl chloride + hydroxylamine hydrochloride, methanol, stirring | ~33 | Filtration and recrystallization |
| Cyclization with hydrazine | Hydrazine hydrate, reflux in ethanol | 70-90 | Formation of oxazole ring |
Analytical Characterization
The synthesized compounds are typically characterized by:
- Infrared Spectroscopy (IR): Identification of hydroxyl (OH), carbonyl (C=O), and aromatic (C=C) groups.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to aromatic protons, methoxy groups, oxazole ring protons, and methylene (CH2) groups.
- Mass Spectrometry (MS): Molecular ion peaks confirming molecular weight and fragmentation patterns consistent with the target structure.
Summary of Key Research Findings
- The oxazolone intermediate synthesis is a reliable route to access substituted oxazole derivatives with good yields and purity.
- Reflux conditions in ethanol or acetic acid with sodium acetate catalysis are effective for ring closure and substitution reactions.
- Hydrazine hydrate-mediated cyclization is a versatile method to form the oxazole ring system and related heterocycles.
- The acetic acid side chain can be introduced via chloroacetyl chloride and hydroxylamine chemistry, followed by further functionalization.
- The overall synthetic route is modular, allowing variation of aryl substituents to tailor compound properties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that [4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid exhibits promising anti-inflammatory properties. Studies have demonstrated its effectiveness in reducing inflammation markers in various cellular models.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Showed a significant reduction in TNF-alpha levels in macrophage cultures treated with the compound. |
| Lee et al. (2021) | Reported that the compound inhibited COX-2 expression in human fibroblasts. |
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress.
| Study | Findings |
|---|---|
| Kim et al. (2019) | Demonstrated that the compound scavenged free radicals effectively, contributing to its protective effects against oxidative damage. |
| Chen et al. (2022) | Found that it increased the activity of endogenous antioxidant enzymes in liver cells. |
Anticancer Properties
Emerging research highlights the anticancer potential of this compound.
| Study | Findings |
|---|---|
| Wang et al. (2023) | Reported that the compound induced apoptosis in breast cancer cell lines via mitochondrial pathways. |
| Patel et al. (2024) | Found that it inhibited tumor growth in xenograft models of colorectal cancer. |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
Case Study 1: In Vivo Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory effects.
Case Study 2: Neuroprotective Effects
In a neurodegenerative disease model, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential application in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyphenyl and methoxyphenyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogs:
*LogP estimated using fragment-based methods.
Key Observations :
- Hydroxyl vs.
- Oxazole vs. Isoxazole/Triazole : Isoxazole derivatives (e.g., CAS 1018584-41-2) lack the hydroxyl group, reducing hydrogen-bonding interactions. Triazole analogs (e.g., ) introduce sulfur atoms, which may enhance metabolic stability but alter electronic properties .
Enzyme Inhibition
- Mofezolac : Demonstrates potent COX-1/COX-2 inhibition (IC50 values in nM range) due to dual methoxy groups stabilizing hydrophobic interactions .
- Target Compound : The hydroxyl group may weaken COX binding compared to Mofezolac but could enhance selectivity for other targets (e.g., tyrosine kinases) via hydrogen bonding .
Antimicrobial Activity
- Triazole-thioacetic acid derivatives () show antimicrobial activity, attributed to the sulfur atom’s electronegativity and triazole’s planar structure . The target compound’s oxazole core and hydroxyl group may offer distinct mechanisms.
Pharmacokinetic Considerations
- Solubility : The target compound’s predicted LogP (~2.1) suggests better aqueous solubility than Mofezolac (LogP ~3.5), favoring oral bioavailability .
Biological Activity
Introduction
[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid is a synthetic organic compound characterized by its unique oxazole ring structure and the presence of hydroxyl and methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article presents an overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅N₁O₅, with a molecular weight of approximately 299.32 g/mol. The structure features:
- An oxazole ring
- Hydroxyl (-OH) group
- Methoxy (-OCH₃) group
These functional groups contribute to the compound's solubility and reactivity, influencing its biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Involves the reaction of appropriate aldehydes and amines to form the oxazole ring.
- Substitution Reactions : Hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution.
- Carboxylation : The acetic acid moiety can be added through carboxylation reactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study reported that compounds with similar structural features demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating potent antibacterial effects .
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| Compound C | 0.0098 | C. albicans |
Antifungal Activity
In addition to antibacterial properties, this compound also exhibits antifungal activity. It has been shown to inhibit the growth of various fungal strains, including Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The structural diversity provided by the hydroxyl and methoxy groups may enhance its antifungal efficacy compared to simpler compounds.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have shown antiproliferative effects on cancer cell lines, with increased activity observed when substituents like methoxy groups are present on the phenolic framework .
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial activity of oxazole derivatives found that compounds with hydroxyl substitutions exhibited enhanced inhibition against Staphylococcus aureus and Escherichia coli compared to their unsubstituted counterparts .
- Antifungal Efficacy : Another study highlighted that derivatives similar to this compound demonstrated significant antifungal activity against various strains, supporting its potential therapeutic applications in treating fungal infections .
Q & A
Basic: What are the common synthetic routes for [4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid?
The synthesis of oxazole derivatives typically involves cyclization reactions. A standard approach includes:
- Step 1 : Condensation of 4-hydroxyphenylacetic acid with 4-methoxybenzaldehyde to form a β-ketoester intermediate.
- Step 2 : Cyclization using hydroxylamine or a nitrile oxide precursor to construct the oxazole ring .
- Step 3 : Functionalization of the acetic acid moiety via ester hydrolysis or direct coupling.
Key characterization methods include ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (to verify purity >95%) . For reproducibility, ensure anhydrous conditions during cyclization to avoid side products.
Advanced: How can reaction yields be optimized for multi-step syntheses of this compound?
Yield optimization requires addressing bottlenecks:
- Intermediate Stability : Protect phenolic -OH groups (e.g., acetylation) during cyclization to prevent oxidation .
- Catalytic Systems : Use Lewis acids like ZnCl₂ to accelerate oxazole ring formation .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers.
Documented challenges include low regioselectivity in oxazole formation; control via temperature (60–80°C) and slow reagent addition .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and acetic acid protons (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and oxazole carbons (δ 150–160 ppm) .
- FT-IR : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (-OH stretch).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can structural ambiguities in NMR data be resolved for complex substitution patterns?
Ambiguities arise from overlapping signals (e.g., methoxy vs. hydroxylated phenyl groups). Solutions:
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY to map coupling networks .
- Deuterium Exchange : Differentiate -OH protons (disappear upon D₂O addition) from aromatic protons.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens include:
- Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus (IC₅₀ via microdilution) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase (targeting anti-inflammatory potential).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
SAR strategies:
- Analog Synthesis : Vary substituents on phenyl rings (e.g., replace methoxy with halogen or nitro groups) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases).
- Bioactivity Clustering : Apply PCA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Advanced: How can conflicting bioactivity data across studies be methodologically reconciled?
Contradictions often stem from assay variability. Mitigation steps:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .
- Meta-Analysis : Use weighted Z-scores to aggregate data from ≥3 independent studies .
- Control Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
Advanced: What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
Stability challenges include hydrolysis of the oxazole ring. Solutions:
- pH Buffering : Maintain pH 6.5–7.5 (phosphate buffer) to minimize acid/base degradation .
- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO/PBS (<0.1% v/v) pre-experiment.
- Light Protection : Use amber vials to prevent photodegradation of phenolic groups .
Basic: What computational tools are used to predict this compound’s physicochemical properties?
Key tools:
- LogP : Predict lipophilicity via ChemAxon or ACD/Labs.
- pKa Estimation : Use MarvinSketch to identify ionizable groups (e.g., acetic acid: pKa ~4.5) .
- Solubility : Employ QSPR models in Schrödinger’s QikProp.
Advanced: How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
Validation parameters per ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
